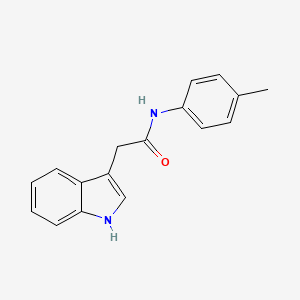2-(1H-Indol-3-yl)-N-p-tolyl-acetamide
CAS No.: 73031-13-7
Cat. No.: VC15070377
Molecular Formula: C17H16N2O
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73031-13-7 |
|---|---|
| Molecular Formula | C17H16N2O |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | 2-(1H-indol-3-yl)-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H16N2O/c1-12-6-8-14(9-7-12)19-17(20)10-13-11-18-16-5-3-2-4-15(13)16/h2-9,11,18H,10H2,1H3,(H,19,20) |
| Standard InChI Key | OQBYZGSDZYWPSV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
2-(1H-Indol-3-yl)-N-p-tolyl-acetamide (IUPAC name: 2-(1H-indol-3-yl)-N-(4-methylphenyl)acetamide) is a bifunctional molecule comprising an indole ring system linked to a p-tolyl group via an acetamide bridge. The indole moiety, a bicyclic structure with a pyrrole ring fused to benzene, provides a planar aromatic system capable of π-stacking interactions, while the p-tolyl group introduces steric and electronic modifications that enhance target binding specificity .
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O |
| Molecular Weight | 264.32 g/mol |
| CAS Registry Number | 73031-13-7 |
| Solubility (pH 7.4) | 3.2 μg/mL |
| IUPAC Name | 2-(1H-indol-3-yl)-N-(4-methylphenyl)acetamide |
The canonical SMILES representation (CC1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32) underscores the connectivity of the indole nitrogen (position 3) to the acetamide side chain, which terminates in the 4-methylphenyl group .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide critical insights into the compound’s structural integrity. The ¹H NMR spectrum (300 MHz, acetone-d₆) reveals distinct signals for the indole NH (δ 10.12 ppm), acetamide NH (δ 8.94 ppm), and aromatic protons of the p-tolyl group (δ 7.47 ppm, J = 8.4 Hz). The methyl group on the p-tolyl ring appears as a singlet at δ 2.22 ppm .
¹³C NMR analysis (DMSO-d₆) confirms the presence of the carbonyl carbon (δ 169.4 ppm) and aromatic carbons of the indole (δ 136.0–108.6 ppm) and p-tolyl (δ 136.8–20.3 ppm) moieties. High-resolution electron ionization mass spectrometry (HREI-MS) yields a molecular ion peak at m/z 264.1095, consistent with the molecular formula C₁₇H₁₆N₂O .
Synthesis and Optimization
One-Pot Multicomponent Reaction
The synthesis of 2-(1H-Indol-3-yl)-N-p-tolyl-acetamide employs a streamlined one-pot strategy involving indole-3-acetic acid, 1,1-carbonyldiimidazole (CDI), and p-toluidine. Pyridine catalyzes the deprotonation of indole-3-acetic acid, facilitating its reaction with CDI to form an intermediate acyl imidazolide. Subsequent nucleophilic attack by p-toluidine yields the target acetamide, with CO₂ evolution serving as a reaction progress indicator .
Key Reaction Parameters:
-
Solvent: Anhydrous acetonitrile
-
Temperature: Reflux conditions (82°C)
-
Purification: Recrystallization from ethanol/water (yield: 78–85%)
This method eliminates the need for isolation of intermediates, enhancing synthetic efficiency and scalability for industrial applications .
Industrial-Scale Considerations
While laboratory-scale synthesis is well-established, industrial production requires optimization of continuous flow reactors to improve heat transfer and minimize byproduct formation. Process analytical technologies (PAT) such as in-line FTIR spectroscopy could enable real-time monitoring of reaction progress, ensuring consistent product quality .
Biological Activity and Mechanistic Insights
α-Amylase Inhibition
2-(1H-Indol-3-yl)-N-p-tolyl-acetamide exhibits potent α-amylase inhibitory activity (IC₅₀ = 2.15 ± 0.1 μM), outperforming the standard drug acarbose (IC₅₀ = 1.76 ± 0.2 μM) . Molecular docking studies reveal that the indole ring forms a hydrogen bond with Asp300, while the p-tolyl group engages in π–H interactions with Leu165 and His201 residues of α-amylase (PDB: 1HNY). These interactions disrupt the enzyme’s ability to hydrolyze starch, positioning the compound as a potential antidiabetic agent .
Antioxidant Properties
The compound demonstrates moderate radical scavenging activity against DPPH (42.7% at 100 μM) and ABTS (38.9% at 100 μM) radicals, attributable to the electron-donating methyl group on the p-tolyl ring. This activity suggests adjunctive therapeutic potential in mitigating oxidative stress associated with hyperglycemia .
Structure-Activity Relationships (SAR)
Role of Substituents
Comparative analysis with analogues highlights the critical influence of the p-tolyl group on bioactivity:
-
Methyl Substitution: Enhances lipophilicity, improving membrane permeability.
-
Electron-Donating Groups: Methoxy or methylthio substituents increase antioxidant efficacy but reduce α-amylase affinity.
-
Halogenation: Bromo or chloro groups at the meta position diminish activity due to steric clashes with enzyme active sites .
Table 2: Comparative Biological Activities of Indole-3-acetamides
| Compound | R-Substituent | α-Amylase IC₅₀ (μM) | DPPH Scavenging (%) |
|---|---|---|---|
| 2 | 4-CH₃ | 2.15 ± 0.1 | 42.7 |
| 8 | 4-OCH₃ | 2.15 ± 0.09 | 55.3 |
| 15 | 3-Cl | 1.09 ± 0.11 | 28.9 |
Conformational Flexibility
Molecular dynamics simulations indicate that the acetamide linker adopts a semi-rigid conformation, optimizing binding to α-amylase’s catalytic triad. Restriction of rotational freedom through cyclization could further enhance inhibitory potency .
Pharmacological and Industrial Applications
Industrial Utilization
Beyond pharmacology, the compound serves as:
-
Chemical Intermediate: Synthesis of fluorescent probes via Suzuki-Miyaura coupling.
-
Polymer Additive: Enhances UV stability in polyethylene films due to aromatic absorption bands.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume